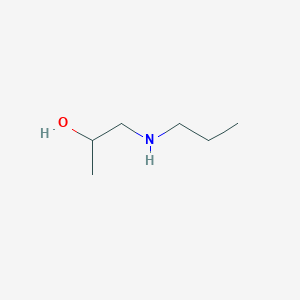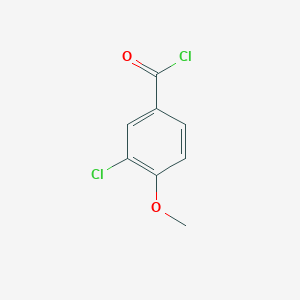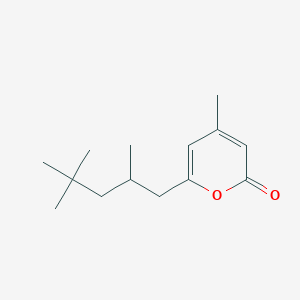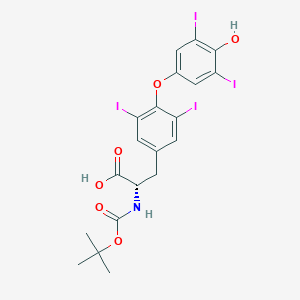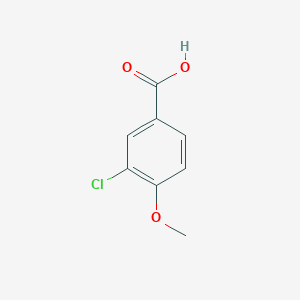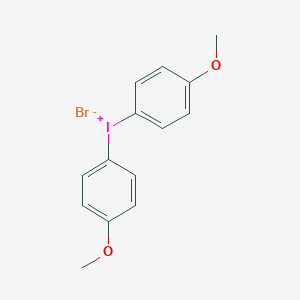
Bis(p-methoxyphenyl)iodonium bromide
説明
Synthesis Analysis
The synthesis of bis(p-methoxyphenyl)iodonium salts, including bromide, involves the use of diaryliodonium salts. McKerrow, Al‐Rawi, and Brooks (2012) demonstrated the arylation of α-amino acid methyl esters using bis[(3'-methoxycarbonyl)phenyl]iodonium bromide and related compounds, yielding good to high yields of N-aryl α-amino acids while maintaining the chiral integrity of the amino acids throughout the reaction sequence. The structures of these compounds were confirmed by IR, 1H, and 13C NMR spectroscopy, in addition to CHN microanalysis or high-resolution mass spectrometry (McKerrow, J., Al‐Rawi, J., & Brooks, P. (2012)).
Molecular Structure Analysis
The molecular structure of bis(p-methoxyphenyl)iodonium compounds can be intricate and has been elucidated through various analytical techniques. For instance, Hobson, Ladd, and Povey (1973) provided insights into the crystal and molecular structure of related bis(4-formyl-2-methoxyphenolato) complexes, highlighting the coordination patterns and hydrogen bonding that could also be relevant to understanding the structural features of bis(p-methoxyphenyl)iodonium bromide (Hobson, R. J., Ladd, M., & Povey, D. P. (1973)).
Chemical Reactions and Properties
Bis(p-methoxyphenyl)iodonium bromide participates in various chemical reactions. Its efficacy as a precursor in the radiosynthesis of complex molecules, as shown by Helfer et al. (2013), exemplifies its role in facilitating the incorporation of fluorophenol moieties into more complex structures (Helfer, A., Castillo Meleán, J., Ermert, J., Infantino, A., & Coenen, H. (2013)). Additionally, the work by Verma et al. (2016) on organoselenium and DMAP co-catalysis using bis(4-methoxyphenyl)selenide for the synthesis of bromo/iodo lactones further underscores the diverse chemical reactivity of bis(p-methoxyphenyl)iodonium-related compounds (Verma, A., Jana, S., Prasad, C., Yadav, A., & Kumar, S. (2016)).
Physical Properties Analysis
The physical properties of bis(p-methoxyphenyl)iodonium bromide, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Zhu (1994) discussed the preparation and characterization of phenyliodonium bis(perfluoroalkanesulfonyl) methides, providing insights into the stability and reactivity of iodonium compounds that are relevant for understanding the physical properties of bis(p-methoxyphenyl)iodonium bromide (Zhu, S. (1994)).
Chemical Properties Analysis
The chemical properties of bis(p-methoxyphenyl)iodonium bromide, such as its reactivity towards different nucleophiles, electrophilicity, and potential for oxidation or reduction, can be contextualized through the study of its reactions. For example, the work by Barton, Ley, and Meerholz (1979) on bis(p-methoxyphenyl) telluroxide as a mild oxidizing agent showcases the selective reactivity of bis(p-methoxyphenyl)iodonium compounds in oxidation reactions (Barton, D., Ley, S., & Meerholz, C. A. (1979)).
科学的研究の応用
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used as a co-initiator in the radical polymerization of acrylates . This process is used for the production of various types of polymer materials, which are used in various fields .
Methods of Application
The polymerization process involves three steps: initiation, growth of the polymer chain (propagation), and termination . The initiating step of polymerization requires the application of an appropriate photoinitiator . In this case, a dye is introduced as an absorber of light (photosensitizer) to the system, shifting the sensitivity of the photoinitiating system towards longer wavelengths .
Results or Outcomes
The polymerization rates of about 10^7 s^-1 and the degree of conversion of acrylate groups from 20% to 50% were observed . It was found that a benzoxazole derivative in the presence of iodonium salts effectively initiated the polymerization of acrylate monomers .
Photosensitization of Iodonium Salts in Photopolymerization of Acrylates
Specific Scientific Field
This application is also in the field of Polymer Chemistry .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used in the photosensitization of iodonium salts in the photopolymerization of acrylates . This process involves the use of a dye and an electron donor (co-initiator) molecule .
Methods of Application
Active radicals are formed in a bimolecular electron transfer between the excited state of the dye and the co-initiator . Among the different co-initiators explored, a particular class corresponds to onium salts .
Preparation of Nanoparticles
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used in the preparation of nanoparticles . Nanoparticles have a wide range of applications, including in medicine, electronics, and materials science .
Synthesis of Organic Dyes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used in the synthesis of organic dyes . Organic dyes have a wide range of applications, including in textiles, printing, and digital imaging .
Study of Structure and Reactivity of Organic Molecules
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used to study the structure and reactivity of organic molecules . This involves investigating how the structure of an organic molecule influences its chemical reactions .
Study of Structure and Reactivity of Inorganic Molecules
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
Bis(p-methoxyphenyl)iodonium bromide is used to study the structure and reactivity of inorganic molecules . This involves investigating how the structure of an inorganic molecule influences its chemical reactions .
Safety And Hazards
特性
IUPAC Name |
bis(4-methoxyphenyl)iodanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNSDXMWRVLLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940894 | |
| Record name | Bis(4-methoxyphenyl)iodanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-methoxyphenyl)iodonium bromide | |
CAS RN |
19231-06-2 | |
| Record name | Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19231-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-methoxyphenyl)iodonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methoxyphenyl)iodanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-methoxyphenyl)iodonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




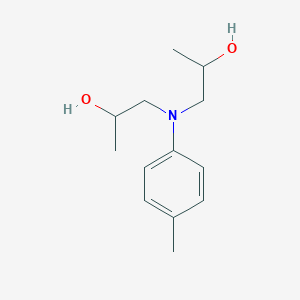
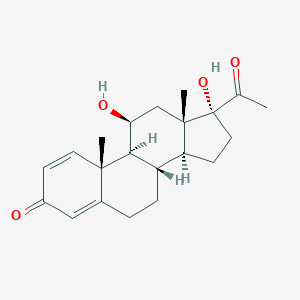
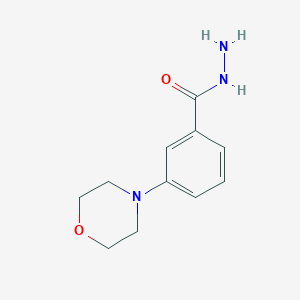
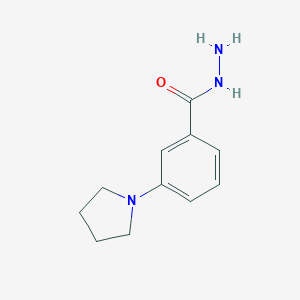
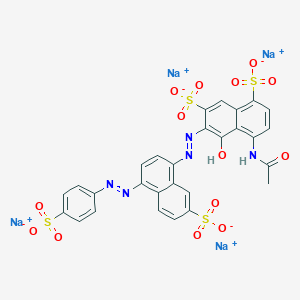
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
